(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes amino, nitro, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzaldehyde with 2-amino-3-cyanobut-2-enedinitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Halides, alkoxides, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfanyl group can also participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, known for its chemical similarity to general-purpose phthalates.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds identified for their potential to potentiate colistin activity.
Uniqueness
(2Z)-2-amino-3-[(E)-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)amino]but-2-enedinitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-12-2-5-15(6-3-12)26-18-7-4-14(23(24)25)8-13(18)11-22-17(10-20)16(21)9-19/h2-8,11H,21H2,1H3/b17-16-,22-11? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWKXICIOVTER-ARMVOBGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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